N-(4-Fluoro-phenyl)-guanidine oxalate is a chemical compound characterized by the presence of a guanidine group linked to a 4-fluorophenyl ring, forming an oxalate salt. Its molecular formula is and it has a molecular weight of approximately 233.24 g/mol. This compound is recognized for its potential applications in organic synthesis, medicinal chemistry, and materials science due to its unique structural features and reactivity.
The compound is synthesized through a multi-step process involving starting materials such as 4-fluoroaniline and oxalic acid. It is commercially available from chemical suppliers like BenchChem, which provides detailed specifications for research purposes.
N-(4-Fluoro-phenyl)-guanidine oxalate belongs to the class of guanidine derivatives, which are known for their biological activities. It is classified under organic compounds and specifically as an oxalate salt, used extensively in synthetic organic chemistry.
The synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate generally involves two main steps:
In an industrial context, the synthesis can be scaled up using batch reactors, where reactants are combined under controlled conditions. The process may include filtration and drying steps to ensure the removal of impurities and achieve the desired crystalline form.
The molecular structure of N-(4-Fluoro-phenyl)-guanidine oxalate features a guanidine moiety attached to a phenyl ring substituted with a fluorine atom. The oxalate component contributes to its ionic nature, enhancing solubility in polar solvents.
C1=CC=C(C=C1F)N=C(N)N.C(=O)(C(=O)O)O
This structural data indicates that the compound has potential for various interactions due to its polar and non-polar regions, which can be exploited in biological applications.
N-(4-Fluoro-phenyl)-guanidine oxalate can participate in several types of chemical reactions:
The specific conditions for these reactions vary widely depending on the desired outcome, including factors such as solvent choice, temperature, and reaction time.
The mechanism by which N-(4-Fluoro-phenyl)-guanidine oxalate exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors:
These interactions can lead to modulation of enzyme activity or receptor function, contributing to its potential therapeutic effects.
Relevant analyses indicate that these properties make N-(4-Fluoro-phenyl)-guanidine oxalate suitable for various scientific investigations .
N-(4-Fluoro-phenyl)-guanidine oxalate has several significant applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5